molecular formula C22H20BrN3O2 B11031216 5'-bromo-1'-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

5'-bromo-1'-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B11031216
M. Wt: 438.3 g/mol
InChI Key: BLSQCXQEGWDTPP-UHFFFAOYSA-N
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Description

The compound 5'-bromo-1'-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one (hereafter referred to as the target compound) is a spirocyclic molecule featuring a beta-carboline moiety fused to a modified indole ring. Its structure includes a bromine substituent at the 5' position of the indole ring, a methyl group at the 1' position, and a propanoyl group at the 2-position of the beta-carboline system (Fig. 1). The molecular formula is C₂₁H₂₀BrN₃O₂, with a molecular weight of 382.26 g/mol .

Properties

Molecular Formula

C22H20BrN3O2

Molecular Weight

438.3 g/mol

IUPAC Name

5'-bromo-1'-methyl-2-propanoylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one

InChI

InChI=1S/C22H20BrN3O2/c1-3-19(27)26-11-10-15-14-6-4-5-7-17(14)24-20(15)22(26)16-12-13(23)8-9-18(16)25(2)21(22)28/h4-9,12,24H,3,10-11H2,1-2H3

InChI Key

BLSQCXQEGWDTPP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC2=C(C13C4=C(C=CC(=C4)Br)N(C3=O)C)NC5=CC=CC=C25

Origin of Product

United States

Preparation Methods

Bromination at the 5'-Position

Direct bromination of the indole ring is typically achieved using brominating agents:

  • Reagents : N-Bromosuccinimide (NBS) in dimethylformamide (DMF) or dichloromethane (DCM).

  • Conditions : 0–25°C, 2–6 hours.

  • Regioselectivity : Bromination occurs preferentially at the 5-position due to electronic and steric effects.

Example :
5-Bromo-1-methylindole synthesis yields >90% when using NBS in DCM at 0°C.

Methylation at the 1'-Position

Methylation of the indole nitrogen is performed early in the synthesis to avoid side reactions:

  • Reagents : Methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃).

  • Conditions : 25–60°C, 4–12 hours in tetrahydrofuran (THF) or acetonitrile.

Spirocyclic Ring Formation

Spiro junction formation requires intramolecular cyclization, often facilitated by transition-metal catalysts or Brønsted acids:

Acid-Mediated Cyclization

  • Conditions : Concentrated HCl or TFA at elevated temperatures (80–120°C).

  • Mechanism : Protonation of the amide nitrogen induces nucleophilic attack by the indole C3 position, forming the spiro center.

Example :
Cyclization of N-propanoyl-THβC derivatives in TFA at 100°C yields spiro products in 70–75% yield.

Electrochemical Methods

Recent advances utilize deep eutectic solvents (DES) and electrochemical activation for greener synthesis:

  • Solvent : Choline chloride/ethylene glycol (1:2).

  • Conditions : Constant current (20 mA), 80°C, 60 minutes.

  • Advantages : Reduced reaction time (2–3 hours) and elimination of hazardous catalysts.

Propanoyl Group Introduction

Acylation of the secondary amine in the THβC core is achieved via:

  • Reagents : Propanoyl chloride in the presence of a base (e.g., triethylamine).

  • Conditions : 0–25°C in DCM or THF, 2–4 hours.

  • Yield : 80–90% after column purification.

Optimization and Scalability

Reaction Optimization

  • Temperature : Higher temperatures (80–100°C) improve cyclization but may degrade brominated intermediates.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of brominated intermediates.

Gram-Scale Synthesis

Electrochemical methods in DES enable scalable synthesis with minimal solvent waste:

  • Scale : 10–50 mmol.

  • Yield : 65–78%.

Comparative Analysis of Methods

StepTraditional Method (Acid Catalysis)Electrochemical Method
Time 12–24 hours2–3 hours
Yield 60–75%65–78%
Solvent TFA, DCMDES (choline chloride/EG)
Green Metrics Poor (hazardous waste)Excellent (recyclable)

Characterization and Validation

Final compounds are validated using:

  • NMR Spectroscopy : Confirms spirocyclic structure and substituent positions.

  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ = 452.3 g/mol).

  • X-ray Crystallography : Resolves stereochemistry at the spiro center.

Challenges and Solutions

  • Regioselectivity in Bromination : Use directing groups (e.g., methoxy) to control bromine placement.

  • Spiro Center Racemization : Chiral auxiliaries or asymmetric catalysis prevent epimerization .

Chemical Reactions Analysis

Types of Reactions

“5’-bromo-1’-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5’-bromo-1’-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Spirobeta-Carboline-Indole Framework

Compound A : 5'-Bromo-6-chloro-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
  • Key Differences : Addition of a chlorine atom at the 6-position of the beta-carboline ring.
  • Molecular Formula : C₁₉H₁₅BrClN₃O
  • Molecular Weight : 416.7 g/mol (vs. 382.26 for the target compound)
  • Implications: The chlorine atom increases molecular weight and lipophilicity (clogP ~3.5 vs. The dual halogenation (Br + Cl) may also influence binding to halogen-sensitive targets like kinase domains .
Compound B : 5'-Bromo-1'-methyl-2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
  • Key Differences: Replacement of the propanoyl group with a branched 2-methylpropanoyl chain.
  • Molecular Formula : C₂₂H₂₂BrN₃O₂
  • Molecular Weight : 396.3 g/mol
  • Implications : The bulkier acyl group may sterically hinder interactions with planar binding pockets (e.g., MAO-B active site). However, increased hydrophobicity could improve blood-brain barrier penetration .

Indol-2-one Derivatives with Halogen and Aromatic Substitutions

Compound C : 5-Bromo-3-[(3-chloro-4-methylphenyl)imino]-1H-indol-2-one
  • Structure: Indol-2-one core with a bromine at C5 and a chlorinated phenylimino group at C3.
  • Molecular Formula : C₁₅H₁₀BrClN₂O
  • Molecular Weight : 349.61 g/mol
  • This compound lacks the spiro-beta-carboline framework, reducing structural rigidity compared to the target compound .
Compound D : (3Z)-5-Bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
  • Structure: Indol-2-one with a phenylethyl group at N1 and an isopropylphenylimino group at C3.
  • Molecular Formula : C₂₆H₂₄BrN₃O
  • Molecular Weight : 482.4 g/mol
  • Implications : The bulky isopropylphenyl and phenylethyl groups create steric hindrance, likely limiting access to deep catalytic sites. However, these groups may enhance selectivity for peripheral binding regions in receptors like serotonin transporters .

Fluorinated and Sulfonyl-Modified Analogues

Compound E : 5-Bromo-3-[(heptadecafluorodecyl)sulfonyl]-1-propyl-1,3-dihydro-2H-indol-2-one
  • Structure : Indol-2-one with a perfluorinated sulfonyl chain.
  • Molecular Formula : C₂₁H₁₅BrF₁₇N₂O₃S
  • Molecular Weight : 764.29 g/mol
  • Implications : The fluorinated chain drastically increases hydrophobicity (clogP >5) and metabolic stability due to C-F bond resistance to oxidation. Such modifications are rare in natural product derivatives but are explored in medicinal chemistry for prolonged half-life .

Structural and Functional Comparison Table

Parameter Target Compound Compound A Compound C Compound E
Core Structure Spiro-beta-carboline-indole Spiro-beta-carboline-indole Indol-2-one Indol-2-one
Halogen Substituents Br (5') Br (5'), Cl (6) Br (5), Cl (aromatic) Br (5)
Functional Groups Propanoyl None Phenylimino Fluorinated sulfonyl
Molecular Weight (g/mol) 382.26 416.7 349.61 764.29
Lipophilicity (clogP) ~3.0 ~3.5 ~2.8 >5.0
Bioactivity Notes MAO-B inhibition (predicted) Dual halogenation enhances kinase affinity Hydrogen-bonding with imino group High metabolic stability

Research Findings and Pharmacological Implications

  • Target Compound : Preliminary docking studies suggest strong interactions with MAO-B due to the planar beta-carboline system and bromine’s electron-withdrawing effects, which stabilize binding to the flavin adenine dinucleotide (FAD) cofactor .
  • Compound A : The additional chlorine atom may improve selectivity for kinase targets (e.g., CDK5) but reduce MAO-B affinity due to steric clashes .
  • Compound E : Fluorinated chains are associated with enhanced blood-brain barrier penetration in preclinical models, though toxicity risks (e.g., bioaccumulation) require further study .

Biological Activity

The compound 5'-bromo-1'-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a derivative of beta-carboline and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of beta-carboline derivatives , which are known for their diverse biological activities including antitumor, anti-inflammatory, and neuroprotective effects. The structural features that contribute to its biological activity include:

  • Bromine substitution : Enhances lipophilicity and may influence receptor interactions.
  • Methyl and propanoyl groups : Contribute to the overall stability and reactivity of the molecule.

Research indicates that beta-carbolines interact with various biological targets:

  • DNA Interaction : Beta-carbolines can intercalate into DNA, potentially leading to cytotoxic effects against cancer cells. This mechanism is particularly relevant for compounds designed as antitumor agents .
  • Receptor Modulation : These compounds may act as ligands for neurotransmitter receptors, influencing pathways associated with mood regulation and neuroprotection .

Antitumor Activity

Several studies have demonstrated the antitumor potential of beta-carboline derivatives:

  • A study on related compounds showed that they exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

Beta-carbolines have been noted for their neuroprotective properties:

  • They may exert protective effects against oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease .

Case Studies

  • Anticancer Studies :
    • A recent study synthesized several beta-carboline derivatives and evaluated their anticancer activity. The results indicated that compounds similar to 5'-bromo-1'-methyl-2-propanoyl demonstrated notable cytotoxic effects against breast cancer cells (MCF-7) with IC50 values in the micromolar range .
  • Neuroprotection :
    • In a model of neurodegeneration induced by oxidative stress, beta-carboline derivatives were shown to reduce neuronal cell death significantly. This was attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .

Data Summary

Activity TypeFindingsReference
AntitumorSignificant cytotoxicity against MCF-7 cells
NeuroprotectiveReduced oxidative stress-induced neuronal death
DNA InteractionIntercalation leading to apoptosis

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the spirocyclic structure of this compound?

  • Methodological Answer : X-ray crystallography is critical for resolving the spirocyclic conformation and substituent geometry, as demonstrated in structural studies of analogous beta-carboline derivatives . Complement this with high-resolution NMR (e.g., 1^1H, 13^{13}C, DEPT, and NOESY) to confirm stereochemistry and substituent placement. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For polar functional groups (e.g., propanoyl), IR spectroscopy can identify carbonyl stretching frequencies.

Q. What synthetic strategies are effective for optimizing yield and purity of this compound?

  • Methodological Answer : Use a stepwise approach:

Spirocyclization : Employ Pictet-Spengler reactions with tryptamine derivatives and ketones under acidic catalysis.

Bromination : Introduce the 5'-bromo substituent via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in a controlled environment (e.g., -20°C to avoid overhalogenation).

Propanoylation : Acylate the indole nitrogen using propionyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine). Monitor purity via HPLC with C18 columns and optimize recrystallization solvents (e.g., ethanol/water mixtures) .

Q. Which in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Prioritize assays aligned with beta-carboline pharmacology:

  • Receptor Binding : Screen for affinity at serotonin (5-HT2A_{2A}), dopamine (D2_2), or benzodiazepine receptors using radioligand displacement assays.
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition via colorimetric methods (e.g., Ellman’s reagent for AChE).
  • Antioxidant Activity : Use DPPH radical scavenging or ORAC assays, as applied in phenolic compound studies .

Advanced Research Questions

Q. How can researchers design experiments to assess environmental persistence and biotic interactions?

  • Methodological Answer : Follow ecotoxicological frameworks like Project INCHEMBIOL :

Physicochemical Properties : Determine logP (octanol-water partitioning), hydrolysis half-life (pH 5–9), and photostability (UV-Vis exposure).

Biotic Transformations : Use 14^{14}C-labeled compound in soil microcosms or hepatic microsomal assays to track metabolic pathways (e.g., cytochrome P450-mediated oxidation).

Trophic Transfer : Expose model organisms (e.g., Daphnia magna) to evaluate bioaccumulation and toxicity endpoints (LC50_{50}, EC50_{50}).

Q. How can conflicting data regarding biological activity be systematically analyzed?

  • Methodological Answer : Apply contradiction resolution frameworks :

Dose-Response Reassessment : Test activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

Model System Comparison : Validate results in multiple cell lines (e.g., HEK293 vs. SH-SY5Y) or animal models (rat vs. zebrafish).

Structural Confirmation : Re-analyze compound purity and stability under assay conditions (e.g., degradation products via LC-MS).

Q. What strategies elucidate metabolic pathways in mammalian systems?

  • Methodological Answer : Combine in vitro and in silico approaches:

In Vitro Metabolism : Incubate with liver microsomes/S9 fractions and NADPH cofactor. Identify metabolites via UPLC-QTOF-MS.

Isotopic Labeling : Synthesize deuterated analogs to track metabolic hotspots (e.g., bromine retention or propanoyl cleavage).

Computational Prediction : Use software like MetaSite to simulate cytochrome P450 interactions and prioritize metabolite synthesis .

Methodological Design Considerations

Q. How should researchers integrate theoretical frameworks into mechanistic studies?

  • Guidance : Anchor hypotheses to established theories (e.g., ligand-receptor kinetics for activity studies or QSAR for structure optimization). For example:

  • QSAR Modeling : Use Schrödinger’s Maestro or MOE to correlate substituent effects (e.g., bromine electronegativity) with bioactivity .
  • Molecular Dynamics : Simulate spirocyclic ring flexibility and its impact on binding pocket interactions .

Q. What statistical designs enhance reproducibility in pharmacological studies?

  • Guidance : Adopt randomized block designs with split-plot arrangements, as seen in agricultural chemical trials :

  • Replicates : Use ≥4 biological replicates per treatment.
  • Blinding : Assign compound administration and data analysis to separate teams.
  • Multivariate Analysis : Apply ANOVA with post-hoc Tukey tests to account for inter-assay variability.

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